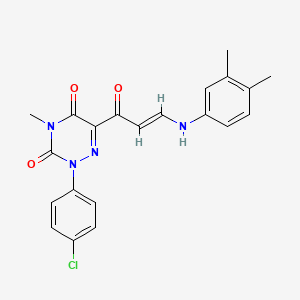

(R)-2-Amino-4-cyclohexylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Amino-4-cyclohexylbutanoic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. However, gabapentin's mechanism of action and physiological effects are still not fully understood. In

科学的研究の応用

Biocatalysis and Synthesis

(R)-2-Amino-4-cyclohexylbutanoic acid, a derivative of amino acids, plays a crucial role as a chiral building block in various synthesis processes. One notable application involves its stereoselective synthesis using a systems biocatalysis approach. This process entails a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a subsequent stereoselective transamination. The synthesis utilizes a class II pyruvate aldolase from E. coli and an S- or R-selective transaminase, enabling the conversion of formaldehyde and alanine into (S)- or (R)-2-amino-4-hydroxybutanoic acid with high yields and tolerance to formaldehyde concentrations up to 1.4 M (Hernández et al., 2017).

Neurotransmitter Analogs Synthesis

The compound is also significant in synthesizing various neurotransmitter analogs. For example, it serves as a precursor in the synthesis of E-4-Amino-2-methylbut-2-enoic acid and its analogs, which are structurally similar to the inhibitory neurotransmitter GABA (γ-aminobutyric acid). The synthesis process and the determination of the absolute configuration of these analogs indicate the compound's versatility and importance in medicinal chemistry (Duke et al., 2004).

Pharmaceutical Synthesis

In the realm of pharmaceuticals, the compound is pivotal in synthesizing bioactive compounds with pharmacological significance. Notably, compounds like 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), which are used as nootropic agents and myorelaxants, respectively, are synthesized using β-substituted γ-aminobutyric acid derivatives, highlighting the compound's critical role in drug development (Vasil'eva et al., 2016).

Enzymatic Synthesis

Furthermore, (R)-2-Amino-4-cyclohexylbutanoic acid's derivatives find applications in enzymatic synthesis processes. For instance, it is involved in the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles, leading to the production of homochiral 4-cyanobutanoic acids. This process demonstrates the compound's utility in synthesizing optically active amino acids and their derivatives, which are essential in various pharmaceutical applications (Wang et al., 2002).

特性

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002895 |

Source

|

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-cyclohexylbutanoic acid | |

CAS RN |

82795-51-5 |

Source

|

| Record name | 2-Amino-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

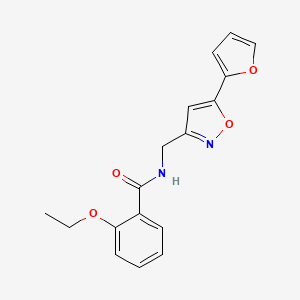

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

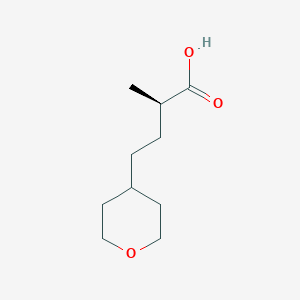

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)

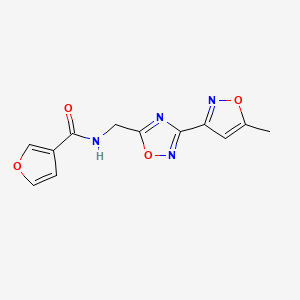

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)